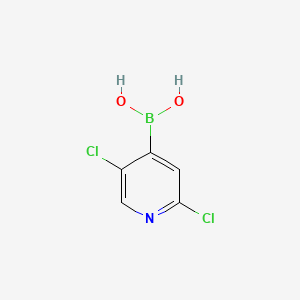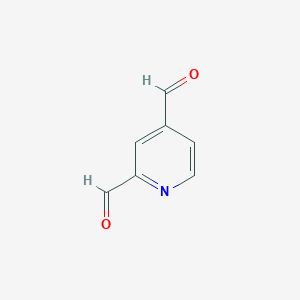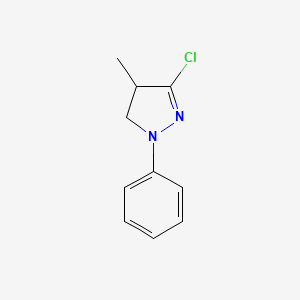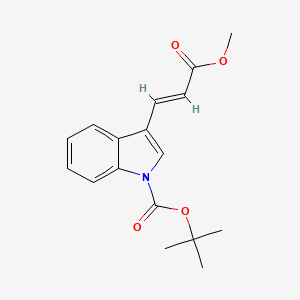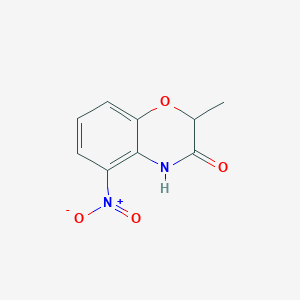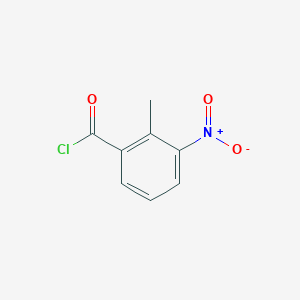
3-羟基邻苯二甲酸二甲酯
描述
Dimethyl 3-hydroxyphthalate is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.19 . It is a solid substance and is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of Dimethyl 3-hydroxyphthalate involves several steps. One method involves the hydroxylation reaction at the aromatic ring of phthalates, yielding mono- and dihydroxylated phthalates . Another method involves the Fenton reaction, which uses H2O2 and Fe(II) salts to treat polluted water .Molecular Structure Analysis
The InChI code for Dimethyl 3-hydroxyphthalate is1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Dimethyl 3-hydroxyphthalate undergoes various chemical reactions. For instance, during the Fenton reaction, it decomposes directly by hydroxyl radicals . The hydroxylation reaction occurs at the aromatic ring of phthalates, yielding mono- and dihydroxylated phthalates .Physical And Chemical Properties Analysis
Dimethyl 3-hydroxyphthalate is a solid substance . It has a molecular weight of 210.19 .科学研究应用
光催化降解研究
在紫外光照射下,二甲基 3-羟基邻苯二甲酸酯被确认为二甲基邻苯二甲酸酯 (DMP) 在 TiO2 水悬浮液中光催化降解的主要中间产物。不同的电子受体(如氧和铁酸盐)的存在会显著影响降解途径和效率。在 TiO2-UV-O2 体系中,二甲基 3-羟基邻苯二甲酸酯是主要中间体,而在 TiO2-UV-Fe(VI) 体系中,邻苯二甲酸占主导。这些发现表明不同的光催化体系中存在不同的反应途径,突出了二甲基 3-羟基邻苯二甲酸酯在环境修复过程中的作用 (袁、李和格雷厄姆,2008 年)。
合成与化学反应
二甲基 3-羟基邻苯二甲酸酯可以通过各种化学过程合成,例如呋喃与乙炔二甲酸二甲酯反应,然后进行开环芳构化。这种合成由 IrCl3 或 FeCl3 等催化剂促进,证明了其在有机化学中的重要性以及在材料科学中的潜在应用 (Shinohara 等人,2011 年)。
环境影响与降解
二甲基邻苯二甲酸酯的光化学转化(以二甲基 3-羟基邻苯二甲酸酯为中间体)对于理解此类化合物的环境归宿至关重要。使用激光闪光光解技术的研究表明,二甲基 3-羟基邻苯二甲酸酯等中间体的形成和随后的反应对于确定二次污染物及其环境影响至关重要 (Lei 等人,2018 年)。
在高级氧化工艺中的应用
在土壤和水修复的背景下,二甲基 3-羟基邻苯二甲酸酯作为二甲基邻苯二甲酸酯通过高级氧化工艺降解的中间体出现。例如,它在环境温度下在过硫酸盐介导的反应中形成和进一步分解,为处理受污染土壤和地下水提供了有效策略。此类中间体的识别对于了解邻苯二甲酸酯降解的途径和效率至关重要,这与环境清洁应用相关 (Wang、Deng 和 Yang,2014 年)。
在催化臭氧化中的作用
在探索使用铈取代针铁矿等新型催化剂催化臭氧化二甲基邻苯二甲酸酯的研究中,二甲基 3-羟基邻苯二甲酸酯已被确认为一种重要的中间体。涉及该化合物的降解途径说明了此类催化过程在水处理和有效去除水生环境中污染物方面的潜力 (Bai、Wang 和 Yang,2017 年)。
作用机制
Target of Action
Dimethyl 3-hydroxyphthalate is a type of phthalate, which are known to be endocrine-disrupting chemicals . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions . The primary targets of Dimethyl 3-hydroxyphthalate are these nuclear receptors.
Mode of Action
Phthalates, including Dimethyl 3-hydroxyphthalate, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The biodegradation of Dimethyl 3-hydroxyphthalate is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .
Pharmacokinetics
It’s known that phthalates can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation using microorganisms could play a significant role .
Result of Action
The result of Dimethyl 3-hydroxyphthalate action is the potential induction of neurological disorders due to its interference with nuclear receptors in neural structures . The degradation of Dimethyl 3-hydroxyphthalate yields numerous transformation products such as hydroxylated phthalates .
Action Environment
The action of Dimethyl 3-hydroxyphthalate can be influenced by environmental factors. For instance, the Fenton reaction involving H2O2 and Fe (II) salts can be used to treat polluted water, during which pollutants are decomposed directly by hydroxyl radicals . Incomplete treatment of some organic pollutants might produce toxic transformation products .
属性
IUPAC Name |
dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDDMMXPRJQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481212 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36669-02-0 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


